Bis(6-amino-m-toluato)coppe

Catalog No.
S13391949
CAS No.
M.F
C16H14CuN2O4-2
M. Wt
361.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(6-amino-m-toluato)coppe

Product Name

Bis(6-amino-m-toluato)coppe

IUPAC Name

copper;2-azanidyl-5-methylbenzoate

Molecular Formula

C16H14CuN2O4-2

Molecular Weight

361.84 g/mol

InChI

InChI=1S/2C8H8NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q2*-1;+2/p-2

InChI Key

ZKXYTEXXXREONT-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1)[NH-])C(=O)[O-].CC1=CC(=C(C=C1)[NH-])C(=O)[O-].[Cu+2]

The compound exhibits unique geometrical and electronic properties due to the presence of the copper ion, which can exist in multiple oxidation states. The specific arrangement of the ligands around the copper center results in a distinct molecular geometry, typically square planar or distorted octahedral, depending on the ligand sterics and electronic effects.

Makes it a candidate for catalytic processes in organic synthesis.
  • Medicine: Due to its antimicrobial properties, it could be explored as an antibacterial agent or in drug formulations.
  • Materials Science: The unique properties of this compound may find applications in developing new materials with specific electronic or optical characteristics.
  • Copper complexes, including bis(6-amino-m-toluato)copper, have garnered attention for their biological activity. They are known to exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The presence of amino groups in the ligands enhances their interaction with biological membranes, potentially leading to increased permeability and efficacy against bacterial strains.

    Additionally, some studies suggest that copper complexes can act as catalysts in biological systems, facilitating important bio

    The synthesis of bis(6-amino-m-toluato)copper typically involves the reaction of copper salts with 6-amino-m-toluic acid or its derivatives in appropriate solvents. Common methods include:

    • Direct Reaction: Mixing stoichiometric amounts of copper(II) acetate or sulfate with 6-amino-m-toluic acid in a solvent like ethanol or methanol under reflux conditions.
    • Solvothermal Synthesis: Utilizing high-temperature and pressure conditions to promote complex formation, which can enhance yield and purity.
    • Precipitation Method: Adding a base to a solution containing copper ions and 6-amino-m-toluate to precipitate the complex directly.

    These methods allow for control over various parameters such as pH, temperature, and concentration, which can affect the final product's characteristics.

    Interaction studies involving bis(6-amino-m-toluato)copper often focus on its binding affinity with biomolecules such as proteins and nucleic acids. These studies help elucidate how such complexes can influence biological pathways or act as inhibitors in enzymatic reactions. Techniques like spectroscopy (UV-Vis, fluorescence) and chromatography are commonly employed to assess these interactions.

    Understanding these interactions is crucial for evaluating the compound's potential therapeutic applications and its safety profile.

    Several compounds share structural similarities with bis(6-amino-m-toluato)copper. Here are some notable examples:

    Compound NameStructure TypeUnique Features
    Bis(2-amino-3-hydroxybenzoato)copperCopper(II) complexExhibits enhanced solubility due to hydroxyl groups
    Bis(glycinate)copperBidentate amino acid complexKnown for strong chelation properties
    Bis(3-aminobenzoate)copperCopper(II) complexDisplays significant antibacterial activity

    Uniqueness: Bis(6-amino-m-toluato)copper is distinguished by its specific ligand arrangement, which influences its reactivity and biological properties compared to other similar compounds. The presence of both amino and aromatic groups allows for diverse interactions that are not present in simpler ligands.

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    361.024954 g/mol

    Monoisotopic Mass

    361.024954 g/mol

    Heavy Atom Count

    23

    Dates

    Modify: 2024-08-10

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